1-Bromo-4-(trimethoxymethyl)benzene
Description
Properties
IUPAC Name |
1-bromo-4-(trimethoxymethyl)benzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13BrO3/c1-12-10(13-2,14-3)8-4-6-9(11)7-5-8/h4-7H,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CFOZPJJVBOHJPL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(C1=CC=C(C=C1)Br)(OC)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13BrO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70544289 | |
| Record name | 1-Bromo-4-(trimethoxymethyl)benzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70544289 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
261.11 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
104865-88-5 | |
| Record name | 1-Bromo-4-(trimethoxymethyl)benzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70544289 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies for 1 Bromo 4 Trimethoxymethyl Benzene
Direct Functionalization Strategies
Direct functionalization strategies represent a primary pathway for the synthesis of 1-bromo-4-(trimethoxymethyl)benzene. These methods involve the direct modification of a pre-existing benzene (B151609) derivative to introduce the desired functional groups in a sequential manner.
Electrophilic Bromination of Substituted Benzene Orthoesters
One common approach involves the electrophilic aromatic bromination of a benzene ring already possessing the trimethoxymethyl group. Electrophilic aromatic substitution is a fundamental reaction in organic chemistry for introducing substituents onto an aromatic ring. nih.govlibretexts.org The trimethoxymethyl group is an ortho, para-directing group, meaning it directs incoming electrophiles to the positions ortho (adjacent) and para (opposite) to itself. youtube.com However, due to steric hindrance from the bulky trimethoxymethyl group, the para-substituted product, this compound, is generally favored.
Common brominating agents for this transformation include elemental bromine (Br₂) in the presence of a Lewis acid catalyst like iron(III) bromide (FeBr₃). lumenlearning.com The catalyst polarizes the bromine molecule, making it a more potent electrophile. libretexts.org N-Bromosuccinimide (NBS) is another effective reagent for regioselective bromination, often used in solvents like acetonitrile. nih.govorganic-chemistry.org The use of NBS can offer milder reaction conditions and improved selectivity. nih.govorganic-chemistry.org
Introduction of the Trimethoxymethyl Moiety onto Bromoaryl Precursors
An alternative direct functionalization strategy begins with a bromo-substituted aromatic compound. A common starting material for this route is 4-bromobenzaldehyde (B125591). The aldehyde functionality can be converted to the corresponding orthoester, which in this case is the trimethoxymethyl group.
This transformation is typically achieved by reacting 4-bromobenzaldehyde with an excess of trimethyl orthoformate in the presence of an acid catalyst, such as para-toluenesulfonic acid, in methanol (B129727). prepchem.com The reaction proceeds by heating the mixture under reflux conditions. After the reaction is complete, the solvent and excess reagents are removed, and the desired product, this compound, can be isolated by distillation. prepchem.com
Catalytic Approaches in Synthesis
Catalytic methods offer significant advantages in terms of efficiency, selectivity, and sustainability. Transition metal catalysis has become a cornerstone of modern organic synthesis, enabling the formation of carbon-heteroatom and carbon-carbon bonds with high precision.
Transition Metal-Catalyzed Orthoester Formation
While the acid-catalyzed formation of orthoesters from aldehydes is a well-established method, transition metal catalysis can offer alternative pathways with potentially milder conditions and broader substrate scope. Although specific examples for the direct transition metal-catalyzed synthesis of this compound from a bromoaryl precursor and a trimethoxymethyl source are not extensively documented, related transformations provide a basis for potential synthetic routes. For instance, palladium-catalyzed cross-coupling reactions are widely used for the formation of C-O bonds in the synthesis of aryl ethers. nih.govuwindsor.ca Conceptually, a similar palladium- or copper-catalyzed coupling of a bromoaryl halide with a suitable trimethoxymethane (B44869) equivalent could be envisioned.
Regioselective Bromination Techniques for Aromatic Systems
The development of highly regioselective bromination methods is crucial for synthesizing specifically substituted aromatic compounds. nih.govresearchgate.net Various catalytic systems have been developed to control the position of bromination on an aromatic ring. For substrates with directing groups, such as the trimethoxymethyl group, achieving high para-selectivity is often a key objective. nih.govresearchgate.net
Catalytic systems for regioselective bromination include the use of zeolites, which can provide shape selectivity by orienting the substrate within their porous structure. researchgate.netgoogle.com Other approaches utilize reagents like hexamethylenetetramine-bromine (HMTAB) or employ catalysts such as cupric bromide with an oxidant like Oxone. researchgate.net These methods aim to enhance the electrophilicity of the bromine source and direct it to the desired position on the aromatic ring, minimizing the formation of unwanted isomers. organic-chemistry.orgresearchgate.net
Green Chemistry and Sustainable Synthetic Routes
The principles of green chemistry are increasingly influencing the design of synthetic routes, aiming to reduce waste, minimize the use of hazardous substances, and improve energy efficiency. In the context of synthesizing this compound, several aspects can be considered to develop more sustainable processes.
One area of focus is the use of less hazardous reagents and solvents. For instance, replacing traditional brominating agents like elemental bromine with alternatives such as N-bromosuccinimide can reduce safety concerns. organic-chemistry.org The use of aqueous reaction conditions, where feasible, is another green approach. For example, mandelic acid has been shown to catalyze highly regioselective aromatic bromination with NBS in water at room temperature. organic-chemistry.org
Furthermore, the development of catalytic processes, as discussed earlier, aligns with the principles of green chemistry by reducing the amount of reagents needed and often allowing for milder reaction conditions. Microwave-assisted synthesis is another technique that can contribute to greener processes by significantly reducing reaction times and energy consumption. researchgate.net While specific microwave-assisted syntheses for this compound are not prominently reported, this technology holds promise for optimizing existing synthetic protocols.
Chemical Reactivity and Transformation Pathways of 1 Bromo 4 Trimethoxymethyl Benzene
Reactivity of the Aryl Bromide Functionality
The carbon-bromine bond on the aromatic ring is the primary site for a variety of powerful carbon-carbon and carbon-heteroatom bond-forming reactions. The bromine atom activates the ring for certain transformations while also serving as a leaving group in others.
Nucleophilic Aromatic Substitution Reactions
Nucleophilic aromatic substitution (SNAc) on 1-bromo-4-(trimethoxymethyl)benzene, where a nucleophile displaces the bromide, is generally challenging. Such reactions typically require an aromatic ring that is electron-poor. masterorganicchemistry.com For a successful SNAc reaction, the presence of strong electron-withdrawing groups positioned ortho or para to the leaving group is crucial to stabilize the negatively charged intermediate, known as a Meisenheimer complex. masterorganicchemistry.combyjus.comlibretexts.org
The trimethoxymethyl group is not a strong electron-withdrawing group; its effect on the aromatic ring's reactivity towards nucleophiles is not significant enough to facilitate these reactions under standard conditions. Therefore, direct displacement of the bromine by common nucleophiles is not a favored pathway for this compound.
Cross-Coupling Reactions
The aryl bromide moiety is an excellent substrate for numerous palladium-catalyzed cross-coupling reactions, which are fundamental tools for constructing complex organic molecules. nih.gov
These reactions represent the most significant applications of this compound in synthesis, allowing for the formation of new carbon-carbon bonds.
Suzuki-Miyaura Coupling: This reaction couples the aryl bromide with an organoboron compound, typically a boronic acid or ester, in the presence of a palladium catalyst and a base. nih.gov This method is widely used due to its mild reaction conditions and the commercial availability of a vast array of boronic acid derivatives. nih.gov For instance, the coupling of aryl bromides with various boronic esters can proceed efficiently, even with unprotected functional groups on the aniline (B41778) ring, highlighting the reaction's robustness. nih.gov The choice of catalyst, such as a CataXCium A Pd G3 system, can be critical for achieving high yields, especially for challenging substrates. nih.gov
Stille Coupling: The Stille reaction involves the coupling of the aryl bromide with an organotin compound (organostannane). wikipedia.org This reaction is known for its tolerance of a wide range of functional groups, and the organostannane reagents are stable to air and moisture. wikipedia.org The mechanism involves the oxidative addition of the aryl bromide to a Pd(0) catalyst, followed by transmetalation with the organotin reagent and reductive elimination to yield the coupled product. wikipedia.orglibretexts.org
Heck Reaction: In the Heck reaction, the aryl bromide is coupled with an alkene in the presence of a palladium catalyst and a base to form a substituted alkene. organic-chemistry.org This reaction is highly selective for trans products. organic-chemistry.org The reaction conditions, including the choice of catalyst, base, and solvent, can be optimized to achieve high yields. For example, palladium(II) chloride has been used as a catalyst in the Heck reaction between 1-bromo-4-nitrobenzene (B128438) and styrene. researchgate.net
Sonogashira Coupling: This reaction forms a carbon-carbon bond between the aryl bromide and a terminal alkyne, utilizing a palladium catalyst and a copper(I) co-catalyst. wikipedia.orglibretexts.org The Sonogashira coupling is a reliable method for the synthesis of arylalkynes and can be carried out under mild conditions. wikipedia.orgorganic-chemistry.org Variations of the reaction exist that are copper-free. libretexts.org
| Reaction | Coupling Partner | Typical Catalyst System | Product Type |
|---|---|---|---|
| Suzuki-Miyaura | Organoboron Reagent (e.g., Ar-B(OH)₂) | Pd Catalyst (e.g., Pd(dppf)Cl₂, CataXCium A Pd G3), Base (e.g., K₂CO₃) | Biaryl |
| Stille | Organotin Reagent (e.g., Ar-SnBu₃) | Pd Catalyst (e.g., Pd(PPh₃)₄) | Biaryl |
| Heck | Alkene | Pd Catalyst (e.g., Pd(OAc)₂, PdCl₂), Base (e.g., Et₃N) | Substituted Alkene |
| Sonogashira | Terminal Alkyne | Pd Catalyst (e.g., Pd(PPh₃)₄), Cu(I) Co-catalyst (e.g., CuI), Base (e.g., Amine) | Arylalkyne |
Beyond carbon-carbon bonds, the aryl bromide functionality can also be used to form bonds between the aromatic ring and heteroatoms like nitrogen, oxygen, and sulfur. These reactions, such as the Buchwald-Hartwig amination, allow for the synthesis of anilines, aryl ethers, and aryl thioethers, respectively. These transformations typically employ a palladium catalyst with specialized phosphine (B1218219) ligands to facilitate the coupling of the aryl bromide with amines, alcohols, or thiols.
Magnesium and Lithium Halogen Exchange Reactions for Grignard and Organolithium Reagents
The bromine atom of this compound can be exchanged with a metal, such as magnesium or lithium, to form highly reactive organometallic reagents.
Grignard Reagent Formation: The reaction of this compound with magnesium metal in an etheral solvent like diethyl ether or tetrahydrofuran (B95107) (THF) yields the corresponding Grignard reagent, 4-(trimethoxymethyl)phenylmagnesium bromide. wikipedia.orgresearchgate.net The formation of Grignard reagents involves the insertion of magnesium into the carbon-bromine bond. masterorganicchemistry.com These reagents are strong nucleophiles and bases, and are used in a wide array of synthetic applications, including the formation of new carbon-carbon bonds by reaction with electrophiles like aldehydes, ketones, and esters. masterorganicchemistry.com
Organolithium Reagent Formation: Treatment of this compound with a strong organolithium base, such as n-butyllithium or tert-butyllithium, at low temperatures results in a lithium-halogen exchange to produce 4-(trimethoxymethyl)phenyllithium. wikipedia.org Organolithium reagents are generally more reactive than their Grignard counterparts and are powerful nucleophiles and bases. wikipedia.org They are used in similar applications to Grignard reagents but can offer different reactivity and selectivity profiles.
| Reagent Type | Metal | Typical Conditions | Product |
|---|---|---|---|
| Grignard | Magnesium (Mg) | Ethereal Solvent (e.g., THF, Et₂O) | 4-(trimethoxymethyl)phenylmagnesium bromide |
| Organolithium | Lithium (via exchange) | Alkyllithium (e.g., n-BuLi), Low Temperature | 4-(trimethoxymethyl)phenyllithium |
Reactivity of the Trimethoxymethyl (Orthoester) Group
The trimethoxymethyl group is a stable orthoester that serves as a protected form of a carboxylic acid or an aldehyde. Its primary reactivity involves hydrolysis under acidic conditions. This transformation is a key step in synthetic sequences where the orthoester functionality is used to mask a more reactive carbonyl group while transformations are carried out on the aryl bromide portion of the molecule.
Upon treatment with aqueous acid, the trimethoxymethyl group is hydrolyzed to a methyl ester, which can be further hydrolyzed to the corresponding carboxylic acid, 4-bromobenzoic acid, with a stronger base. Careful control of the hydrolysis conditions can allow for the isolation of the intermediate methyl ester. This deprotection strategy is a valuable tool in multistep synthesis, allowing for the late-stage introduction of a carboxylic acid or aldehyde functionality.
Controlled Hydrolysis and Acetal Cleavage Reactions
The trimethyl orthoester group is susceptible to hydrolysis under acidic conditions, a reaction that can be meticulously controlled to yield distinct products. Initially, partial hydrolysis can lead to the formation of the corresponding ester, methyl 4-bromobenzoate. This transformation is typically achieved by treatment with a stoichiometric amount of water in the presence of a catalytic amount of a mild acid.
Further hydrolysis of the resulting ester, or more vigorous direct hydrolysis of the orthoester using aqueous acid, leads to complete cleavage and the formation of 4-bromobenzoic acid. This two-step or direct conversion underscores the role of the orthoester as a protective group for a carboxylic acid functionality.
Table 1: Representative Conditions for Controlled Hydrolysis
| Starting Material | Reagents and Conditions | Product | Yield (%) |
| This compound | H₂O (1 equiv.), cat. p-TsOH, Acetone, rt | Methyl 4-bromobenzoate | High |
| This compound | H₂O (excess), aq. HCl, reflux | 4-Bromobenzoic acid | Quantitative |
| Methyl 4-bromobenzoate | aq. NaOH, reflux; then aq. HCl | 4-Bromobenzoic acid | High |
This table presents plausible reaction conditions based on general principles of orthoester and ester hydrolysis, as specific literature data for this exact substrate is limited.
Transacetalization Processes and Exchange Reactions
Transacetalization offers a pathway to modify the orthoester group by exchanging the methoxy (B1213986) groups with other alcohols. This reaction is typically catalyzed by an acid and is driven by the removal of methanol (B129727) from the reaction mixture. For instance, reacting this compound with a diol, such as ethylene (B1197577) glycol or pinacol, in the presence of an acid catalyst like p-toluenesulfonic acid, can lead to the formation of cyclic acetals. This process is reversible and the equilibrium can be shifted towards the product by using the diol as the solvent or by azeotropic removal of methanol.
Orthoester as a Masked Carboxylic Acid Derivative in Synthesis
The ability of the trimethoxymethyl group to be converted into a carboxylic acid functionality makes it a valuable "masked" or protected form of a carboxyl group. This strategy is particularly useful when other parts of the molecule are sensitive to the conditions required for direct installation of a carboxylic acid or when the carboxylic acid would interfere with a planned reaction at the aryl bromide center. For example, the orthoester can be carried through a series of transformations at the bromine-substituted position and then deprotected at a later stage to reveal the carboxylic acid. This approach has been utilized in the synthesis of various substituted benzoic acids. quora.comgoogle.comvedantu.com
Chemoselectivity and Orthogonal Reactivity Studies
The presence of two distinct reactive sites in this compound—the carbon-bromine bond and the orthoester carbon—raises important questions of chemoselectivity. The ability to selectively transform one functional group while leaving the other intact is crucial for its utility in multi-step synthesis.
Selective Transformations at the Aryl Bromide Center in the Presence of the Orthoester
The aryl bromide moiety can undergo a variety of cross-coupling reactions, such as Suzuki-Miyaura and Heck reactions, as well as metal-halogen exchange to form organometallic intermediates. The key to achieving selectivity is to employ reaction conditions that are mild enough to not affect the orthoester group.
For instance, palladium-catalyzed Suzuki-Miyaura couplings of aryl bromides can be carried out under basic conditions that are generally well-tolerated by orthoesters. Similarly, Grignard reagent formation via magnesium insertion into the C-Br bond can often be achieved selectively, as orthoesters are generally unreactive towards Grignard reagents under standard ethereal solvent conditions. rsc.orgumn.edu
Table 2: Plausible Chemoselective Reactions at the Aryl Bromide Center
| Reaction Type | Reagents and Conditions | Expected Product |
| Suzuki-Miyaura Coupling | Arylboronic acid, Pd(PPh₃)₄, K₂CO₃, Toluene/H₂O, 80 °C | 4-Aryl-1-(trimethoxymethyl)benzene |
| Grignard Formation | Mg turnings, THF, reflux | 4-(Trimethoxymethyl)phenylmagnesium bromide |
| Lithium-Halogen Exchange | n-BuLi or t-BuLi, THF, -78 °C | 4-(Trimethoxymethyl)phenyllithium |
This table outlines feasible reaction conditions based on established protocols for similar substrates, highlighting the potential for chemoselective transformations. rsc.orgresearchgate.netresearchgate.net
Mechanistic Investigations of Reactions Involving 1 Bromo 4 Trimethoxymethyl Benzene
Elucidation of Reaction Mechanisms for Cross-Coupling Pathways
The aryl bromide moiety of 1-Bromo-4-(trimethoxymethyl)benzene makes it a suitable substrate for various palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura coupling. This reaction is a powerful method for forming carbon-carbon bonds. masterorganicchemistry.com The generally accepted mechanism proceeds through a catalytic cycle involving a palladium(0) species.
The catalytic cycle for the Suzuki-Miyaura reaction can be summarized in three primary steps:
Oxidative Addition: The cycle begins with the oxidative addition of the aryl bromide to a low-ligated palladium(0) complex, such as Pd(PPh₃)₂. This step involves the cleavage of the carbon-bromine bond and results in the formation of a square planar palladium(II) intermediate. rsc.org The rate of this step can be influenced by the electronic properties and steric hindrance of substituents on the benzene (B151609) ring. rsc.org
Transmetalation: The subsequent step is transmetalation, where an organoboron reagent (e.g., an arylboronic acid), activated by a base, transfers its organic group to the palladium(II) center, displacing the bromide. The exact mechanism of transmetalation can be complex and may vary with reaction conditions, but it results in a new palladium(II) species bearing both the aryl group from the original substrate and the organic group from the boronic acid. rsc.org
Reductive Elimination: The final step is reductive elimination, from which the new carbon-carbon bond is formed, yielding the biaryl product. This step regenerates the palladium(0) catalyst, allowing it to re-enter the catalytic cycle. acs.org Mechanistic studies suggest that for many Suzuki-Miyaura couplings, reductive elimination is the turnover-limiting step. acs.org
The presence of the para-substituted trimethoxymethyl group on the benzene ring can influence the reactivity of the C-Br bond, primarily through electronic effects that modify the electron density at the carbon atom undergoing oxidative addition.
Table 1: General Catalytic Cycle of Suzuki-Miyaura Cross-Coupling
| Step | Description | Intermediate Species |
| Oxidative Addition | The palladium(0) catalyst inserts into the aryl-bromide bond. | Aryl-Pd(II)-Bromide Complex |
| Transmetalation | The organic group from the organoboron reagent replaces the bromide on the palladium center. | Di-organic-Pd(II) Complex |
| Reductive Elimination | The two organic groups are coupled, forming the final product and regenerating the Pd(0) catalyst. | Coupled Product + Pd(0) Catalyst |
Mechanisms of Nucleophilic Substitution at the Aryl Bromide Moiety
Nucleophilic aromatic substitution (SNAr) provides a pathway to replace the bromine atom of this compound with a nucleophile. Unlike SN1 and SN2 reactions common for alkyl halides, aryl halides react via different mechanisms due to the steric hindrance of the benzene ring and the instability of a potential aryl cation. wikipedia.org The most common pathway for activated aryl halides is the addition-elimination mechanism. nih.gov
The SNAr mechanism involves two main steps:
Nucleophilic Addition: A strong nucleophile attacks the carbon atom bearing the leaving group (bromine), forming a resonance-stabilized carbanion intermediate known as a Meisenheimer complex. masterorganicchemistry.com The aromaticity of the ring is temporarily broken in this step.
Elimination of Leaving Group: The aromaticity is restored upon the elimination of the leaving group (bromide ion). wikipedia.org
The rate of SNAr reactions is highly dependent on the nature of the substituents on the aromatic ring. masterorganicchemistry.com Strongly electron-withdrawing groups (such as nitro groups) at the ortho and para positions are required to stabilize the negative charge of the Meisenheimer complex and significantly accelerate the reaction. masterorganicchemistry.com Without such activating groups, the conditions required for substitution are typically harsh. uwindsor.ca The trimethoxymethyl group is not a strong electron-withdrawing group, meaning this compound would be expected to be relatively unreactive towards SNAr under mild conditions. Studies show that aryl bromides are generally less reactive than the corresponding fluorides and chlorides in SNAr reactions and often require more forcing conditions or specific catalysts. nih.gov In some cases, a concerted SNAr mechanism, rather than a stepwise one, has been proposed and investigated through computational studies, particularly for systems that are not strongly activated. nih.gov
Table 2: Relative Reactivity of Leaving Groups in SNAr Reactions
| Leaving Group | General Reactivity Trend | Rationale |
| Fluorine (F) | Highest | The high electronegativity of fluorine polarizes the C-X bond, making the carbon highly electrophilic for the initial nucleophilic attack, which is often the rate-determining step. masterorganicchemistry.com |
| Chlorine (Cl) | Intermediate | Less electronegative than fluorine, leading to a slower rate of nucleophilic attack. |
| Bromine (Br) | Low | Reacts slower than chlorine. Its relative inertness can be exploited for chemoselective reactions on polyhalogenated arenes. nih.gov |
| Iodine (I) | Lowest | Although the C-I bond is the weakest, bond-breaking is not the rate-determining step, making its reactivity the lowest in this series. masterorganicchemistry.com |
Kinetic and Thermodynamic Parameters of Orthoester Transformations
The trimethoxymethyl group is an orthoester functional group. Orthoesters are known to be sensitive to moisture and readily undergo hydrolysis under acidic conditions to yield an ester and two equivalents of alcohol. wikipedia.org This transformation is a key reaction pathway for the trimethoxymethyl moiety.
The hydrolysis mechanism is generally accepted to proceed via a two-step process:
Protonation of one of the alkoxy oxygens, followed by the elimination of an alcohol molecule to form a resonance-stabilized dialkoxycarboxonium ion.
Nucleophilic attack by water on the carboxonium ion intermediate, which is typically the rate-determining step, followed by deprotonation to yield the final ester product. rsc.orgyoutube.com
While specific kinetic and thermodynamic data for this compound are not widely published, general principles from studies on other aromatic esters and orthoesters can be applied. Thermodynamic studies on the hydrogenation of aromatic esters show that such reactions are generally exothermic, with reaction enthalpies (ΔrH°m) around -200 kJ·mol⁻¹. mdpi.com The reaction entropies (ΔrS°m) for these hydrogenations are typically in the range of -350 to -370 J·mol⁻¹·K⁻¹. mdpi.com For hydrolysis, the reaction is thermodynamically favorable. Kinetic studies on related compounds, such as the reactions of phenols, highlight that steric effects can create significant entropic barriers, influencing reaction rates. rsc.org The hydrolysis of orthoesters is subject to general acid catalysis, and its rate is highly dependent on the pH of the medium. acs.org
Table 3: General Parameters of Orthoester Hydrolysis
| Parameter | Description | Influencing Factors |
| Mechanism | Acid-catalyzed addition-elimination | pH, nature of the R group, solvent |
| Intermediate | Dialkoxycarboxonium ion rsc.org | Stability is key to the reaction rate |
| Rate-Determining Step | Nucleophilic attack by water on the intermediate rsc.org | Concentration of acid catalyst, temperature |
| Thermodynamics | Generally exothermic and exergonic | Stability of reactants versus products (ester and alcohol) |
Computational Studies on Regioselectivity and Stereoselectivity in Transformations
Computational chemistry, particularly using Density Functional Theory (DFT), has become an indispensable tool for understanding reaction mechanisms, including those involving this compound. rsc.org These studies provide detailed insights into molecular structures, transition states, and reaction energy profiles, which are often difficult to determine experimentally.
For cross-coupling reactions , DFT calculations can predict the regioselectivity in polyhalogenated substrates by comparing the activation energies for the oxidative addition at different C-X bonds. nih.gov Factors such as the distortion energy of the substrate and the interaction energy with the catalyst are analyzed to explain observed selectivities. nih.gov For a molecule like this compound, computational models can clarify the electronic influence of the orthoester group on the palladium catalyst's oxidative addition step. mdpi.commdpi.com
In nucleophilic aromatic substitution , computational studies can determine whether a reaction proceeds through a stepwise mechanism involving a Meisenheimer intermediate or a concerted mechanism. nih.gov By calculating the energy barriers for different pathways, researchers can predict the most likely mechanism. For instance, calculations have shown that while many SNAr reactions are stepwise, concerted pathways can be favorable for less-activated systems. nih.gov
Computational approaches are also vital for studying transformations at the orthoester group. They can model the hydrolysis mechanism, calculate the activation energies for each step, and rationalize the stability of the carboxonium ion intermediate. These theoretical investigations complement experimental findings and help in designing more efficient and selective synthetic routes. rsc.org
Table 4: Application of Computational Studies in Mechanistic Investigations
| Reaction Type | Computational Method | Insights Gained |
| Cross-Coupling | Density Functional Theory (DFT) | Prediction of regioselectivity, analysis of transition state energies, understanding ligand and substituent effects. rsc.orgnih.gov |
| Nucleophilic Substitution | DFT, Ab initio methods | Determination of stepwise vs. concerted mechanisms, stability of Meisenheimer intermediates, activation energy barriers. nih.gov |
| Orthoester Hydrolysis | DFT | Modeling of reaction pathways, characterization of carboxonium ion intermediates, calculation of kinetic and thermodynamic parameters. |
Applications in Advanced Organic Synthesis
Building Block for Complex Aryl and Heteroaryl Systems
The unique arrangement of a reactive halogen and a protected carboxyl group makes 1-Bromo-4-(trimethoxymethyl)benzene an ideal starting material for constructing elaborate molecular architectures based on aromatic rings.
The synthesis of polysubstituted benzenes requires careful planning to ensure correct regiochemistry, and the order of reactions is often critical. libretexts.orglibretexts.org this compound is well-suited for such strategies because its two functional groups exhibit different reactivities. A typical synthetic plan would involve an initial reaction at the more reactive carbon-bromine bond, followed by the transformation of the less reactive trimethoxymethyl group.
For instance, the bromine atom can be readily substituted using a palladium-catalyzed reaction to introduce a new substituent. This initial transformation leaves the trimethoxymethyl group untouched. In a subsequent step, the orthoester can be hydrolyzed under acidic conditions (e.g., using aqueous acid) to reveal a carboxylic acid group (-COOH). stackexchange.comyoutube.com This newly formed carboxylic acid can then be used in further transformations; for example, it can act as a meta-directing group for subsequent electrophilic aromatic substitution reactions, or it can be converted into other functional groups like amides, esters, or alcohols. quora.comquora.com This stepwise approach allows for the controlled and sequential introduction of multiple, different substituents onto the benzene (B151609) ring, providing access to complex, highly functionalized molecules that would be difficult to synthesize otherwise.
The bromo-substituent makes this compound an excellent substrate for palladium-catalyzed cross-coupling reactions, which are powerful methods for forming carbon-carbon bonds. These reactions are fundamental to the synthesis of biaryl compounds (molecules containing two directly linked aromatic rings) and larger conjugated systems.
The Suzuki-Miyaura coupling is one of the most widely used reactions for this purpose, coupling an organohalide with an organoboron compound. gre.ac.uknih.gov In this context, this compound would react with an arylboronic acid or its ester to yield a biaryl product, with the trimethoxymethyl group remaining intact for potential future modifications. rsc.orgnih.gov
Table 1: Generalized Suzuki-Miyaura Coupling Reaction
| Component | Role | Example |
|---|---|---|
| Aryl Halide | Electrophile | This compound |
| Organoboron Reagent | Nucleophile | Phenylboronic acid |
| Palladium Catalyst | Catalyst | Pd(PPh₃)₄ (Tetrakis(triphenylphosphine)palladium(0)) |
| Base | Activator | Na₂CO₃, K₂CO₃, or Cs₂CO₃ |
Another key method is the Stille coupling , which pairs an organohalide with an organotin reagent. organic-chemistry.org This reaction is known for its tolerance of a wide variety of functional groups, making it suitable for use with complex substrates. The general conditions for a Stille reaction are outlined below.
Table 2: Generalized Stille Coupling Reaction
| Component | Role | Example |
|---|---|---|
| Aryl Halide | Electrophile | This compound |
| Organostannane | Nucleophile | Tributyl(phenyl)tin |
| Palladium Catalyst | Catalyst | Pd(PPh₃)₄ or PdCl₂(PPh₃)₂ |
| Additives (Optional) | Co-catalyst/Promoter | Cu(I) salts, LiCl |
Through these coupling methodologies, this compound serves as a foundational unit for creating extended π-conjugated systems, which are central to the fields of materials science and electronics.
Precursor for Functional Materials Development
The biaryl and poly-aryl structures synthesized from this compound are core components of many functional materials. These materials, including conductive polymers, organic light-emitting diodes (OLEDs), and liquid crystals, derive their properties from their specific electronic and structural characteristics. The ability to create conjugated backbones via cross-coupling, combined with the latent carboxylic acid functionality of the trimethoxymethyl group, makes this precursor particularly useful. After forming the core structure of a material, the orthoester can be hydrolyzed to a carboxylic acid. This acid group can be used to tune the material's properties, such as its solubility, or to provide a reactive site for anchoring the material to a surface or cross-linking it into a larger network.
Intermediate in Agrochemical Research and Development
Many modern agrochemicals, such as herbicides and fungicides, are complex organic molecules that require multistep synthesis. Bromoaromatic compounds are common and essential intermediates in the production of these active ingredients. google.com The structure of this compound fits the profile of a versatile building block for agrochemical discovery. The bromine atom allows for coupling to other molecular fragments, while the protected carboxyl group can be revealed later in the synthesis to mimic natural products or to enhance the molecule's biological activity and transport properties within a plant. Predictive models for a closely related compound, 1-bromo-4-(methoxymethyl)benzene, suggest a high probability of antimicrobial use, underscoring the potential of this structural class in developing new crop protection agents. epa.gov
Synthetic Precursor in Pharmaceutical and Medicinal Chemistry
In pharmaceutical research, the rapid synthesis of diverse molecular libraries is key to discovering new drug candidates. This compound represents a valuable scaffold for medicinal chemists. The biaryl motif, readily accessible through Suzuki or other cross-coupling reactions, is a privileged structure found in numerous approved drugs. nih.gov The bromine provides a reliable reaction site for diversification, allowing chemists to attach various molecular fragments. researchgate.net Simultaneously, the trimethoxymethyl group acts as a "masked" carboxylic acid. Carboxylic acids are important in drug design as they can engage in hydrogen bonding with biological targets and improve the pharmacokinetic profile (absorption, distribution, metabolism, and excretion) of a drug candidate. By using the protected form, chemists can avoid potential side reactions in earlier steps and unmask the acid at a later, strategic point in the synthesis. google.com
Advanced Spectroscopic Analysis of this compound in Research
Advanced spectroscopic techniques are indispensable in modern chemistry for the detailed structural elucidation and real-time monitoring of chemical reactions. For a compound like this compound, a combination of Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and vibrational spectroscopy (Infrared and Raman) provides a comprehensive analytical toolkit. These methods are crucial for confirming the compound's identity, purity, and for studying its behavior in various chemical transformations.
Computational Chemistry and Theoretical Investigations
Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity Profiles
Density Functional Theory (DFT) stands as a cornerstone of modern computational chemistry, offering a powerful lens through which to examine the electronic structure and predict the reactivity of molecules like 1-bromo-4-(trimethoxymethyl)benzene. This method, grounded in quantum mechanics, posits that the energy of a molecule can be determined from its electron density.
For this compound, DFT calculations would be employed to determine key electronic properties. These include the distribution of electron density, the energies of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), and the resulting HOMO-LUMO gap. The HOMO energy is indicative of the molecule's ability to donate electrons, while the LUMO energy reflects its capacity to accept electrons. The HOMO-LUMO gap provides a measure of the molecule's kinetic stability and chemical reactivity.
Furthermore, DFT calculations can generate molecular electrostatic potential (MEP) maps. These maps visualize the regions of positive and negative electrostatic potential on the molecule's surface, highlighting areas susceptible to nucleophilic or electrophilic attack. For this compound, the MEP map would likely show negative potential around the oxygen atoms of the trimethoxymethyl group and the bromine atom, with positive potential on the hydrogen atoms.
Reactivity descriptors derived from DFT, such as chemical hardness, softness, electronegativity, and the electrophilicity index, would further quantify the molecule's reactivity. These parameters are crucial for understanding how this compound would behave in various chemical reactions.
Molecular Modeling and Conformational Analysis
The three-dimensional structure and conformational flexibility of this compound are critical to its properties and interactions. Molecular modeling techniques, particularly conformational analysis, would be used to explore the potential energy surface of the molecule and identify its most stable conformations.
This analysis would involve systematically rotating the bonds within the trimethoxymethyl group and the bond connecting it to the benzene (B151609) ring. By calculating the energy of each resulting conformation, a potential energy profile can be constructed. The conformations corresponding to energy minima on this profile represent the most stable arrangements of the atoms.
The results of such an analysis would reveal the preferred spatial orientation of the trimethoxymethyl group relative to the brominated benzene ring. This information is vital for understanding steric effects and how the molecule might interact with other molecules, such as in a crystal lattice or in solution.
Prediction of Reaction Energetics and Transition States
Computational chemistry provides powerful tools for predicting the feasibility and pathways of chemical reactions involving this compound. By calculating the energies of reactants, products, and, crucially, the transition states that connect them, the energetics of a potential reaction can be mapped out.
For instance, in a nucleophilic aromatic substitution reaction where the bromine atom is displaced, computational methods could be used to locate the transition state structure. The energy of this transition state, relative to the reactants, determines the activation energy of the reaction. A lower activation energy implies a faster reaction rate.
These calculations would allow for the theoretical investigation of various reaction pathways, helping to predict the most likely products and reaction conditions. This predictive power is invaluable for designing and optimizing synthetic routes involving this compound.
Quantitative Structure-Reactivity Relationships (QSRR)
Quantitative Structure-Reactivity Relationships (QSRR) aim to establish a mathematical correlation between the structural or physicochemical properties of a series of compounds and their chemical reactivity. While no specific QSRR studies focusing on this compound have been identified, one can outline the approach that would be taken.
A QSRR study would involve synthesizing a series of derivatives of this compound with systematic variations in their structure. The reactivity of each compound in a specific reaction would then be experimentally measured.
In parallel, a set of theoretical descriptors for each molecule would be calculated using computational methods like DFT. These descriptors could include electronic properties (e.g., HOMO/LUMO energies, Mulliken charges), steric parameters, and topological indices.
Finally, statistical methods would be employed to build a mathematical model that relates the calculated descriptors to the experimentally observed reactivity. A successful QSRR model would not only provide insights into the factors governing the reactivity of this class of compounds but also allow for the prediction of the reactivity of new, unsynthesized derivatives.
Emerging Research Directions and Future Perspectives
Application of Flow Chemistry for Enhanced Reaction Control and Scalability
Flow chemistry, the practice of performing chemical reactions in a continuous flowing stream rather than in a batch-wise fashion, offers significant advantages in terms of safety, efficiency, and scalability. nih.govresearchgate.net For a versatile building block like 1-bromo-4-methoxybenzene, flow chemistry presents an opportunity to optimize its transformations, particularly in cross-coupling reactions.
While specific studies detailing the flow synthesis of 1-bromo-4-methoxybenzene itself are not prevalent, the principles are demonstrated in related processes. For instance, flow chemistry has been successfully applied to Suzuki cross-coupling reactions of similar aryl halides, such as 4-iodoanisole. acs.org In these systems, a solution of the aryl halide, a boronic acid, and a palladium catalyst is passed through a heated reactor, allowing for precise control over residence time, temperature, and mixing. acs.org This methodology minimizes the formation of homocoupling byproducts and allows for efficient catalyst use and recovery. acs.org
The generation of reactive intermediates, such as the Grignard reagent of 1-bromo-4-methoxybenzene (4-methoxyphenylmagnesium bromide), is another area where flow chemistry excels. wikipedia.org The high surface-area-to-volume ratio in microreactors enhances heat transfer, safely managing the exothermic nature of Grignard formation. researchgate.net This approach also allows for the on-demand generation of these often unstable reagents, which can be directly telescoped into subsequent reactions in a multi-step continuous synthesis. researchgate.net
Development of Novel Catalytic Systems for Selective Transformations
The transformation of 1-bromo-4-methoxybenzene heavily relies on catalytic processes, most notably palladium-catalyzed cross-coupling reactions. Research is continuously focused on developing more efficient, robust, and selective catalyst systems.
Key Research Findings:
Suzuki-Miyaura Coupling: This reaction is a cornerstone for forming carbon-carbon bonds. 1-bromo-4-methoxybenzene is a common substrate used to synthesize biaryl compounds. Recent advancements include the development of palladium-phosphine catalysts with high turnover numbers, allowing for reactions to proceed with very low catalyst loadings. For example, tris(4-methoxyphenyl)phosphine (B1294419) can be synthesized from the Grignard reagent of 4-bromoanisole (B123540), highlighting the interconnectedness of these chemical transformations. wikipedia.org
Heck Coupling: This reaction couples 1-bromo-4-methoxybenzene with alkenes. Novel catalytic systems focus on using palladacycles or palladium nanoparticles, which offer greater stability and recyclability compared to traditional homogeneous catalysts.
Buchwald-Hartwig Amination: This reaction forms carbon-nitrogen bonds, crucial for synthesizing pharmaceuticals and materials. The development of sterically hindered phosphine (B1218219) ligands (e.g., SPhos, XPhos) has been instrumental in improving the efficiency of coupling 1-bromo-4-methoxybenzene with a wide range of amines.
Sonogashira Coupling: This reaction couples aryl halides with terminal alkynes. Modern catalytic systems often employ copper-free conditions to avoid the formation of undesirable alkyne homocoupling products, using highly active palladium complexes that facilitate the reaction.
These advanced catalytic systems enable chemists to use 1-bromo-4-methoxybenzene in increasingly complex and selective synthetic routes, paving the way for the efficient construction of elaborate molecular architectures.
Integration into Multi-Component Reactions for Molecular Complexity Generation
Multi-component reactions (MCRs) are highly efficient chemical processes where three or more reactants combine in a single step to form a product that incorporates substantial portions of all starting materials. wikipedia.org This approach is a powerful tool for rapidly building molecular complexity.
1-Bromo-4-methoxybenzene, as an aryl halide, is an ideal candidate for incorporation into various MCRs. For example, it can be utilized in transition-metal-catalyzed MCRs. A hypothetical but illustrative example would be a palladium-catalyzed three-component reaction involving 1-bromo-4-methoxybenzene, an amine, and carbon monoxide (aminocarbonylation) to generate a complex amide in a single step.
One documented example highlighting the utility of a 4-bromoanisole derivative in an MCR is the synthesis of tertiary diarylmethylamines. In this process, the Grignard reagent derived from 4-bromoanisole reacts with a piperidine (B6355638) and a second aromatic aldehyde in a one-pot synthesis, demonstrating the power of MCRs to create complex molecules efficiently. wikipedia.org The ability to integrate substrates like 1-bromo-4-methoxybenzene into these convergent synthetic strategies is of high interest for generating libraries of compounds for drug discovery and materials science.
Bio-orthogonal Chemistry and Bioconjugation Potentials (as a reactive handle)
Bio-orthogonal chemistry refers to chemical reactions that can occur within living systems without interfering with native biochemical processes. wikipedia.orgwebsite-files.com These reactions typically involve pairs of mutually reactive functional groups that are abiotic in nature. wikipedia.orgnih.govprinceton.edu
While 1-bromo-4-methoxybenzene is not inherently bio-orthogonal, its structure provides a scaffold that can be modified to incorporate a "reactive handle" for such applications. The true potential lies in its derivatization. For instance, the aryl bromide can be converted into other functional groups that are known to participate in bio-orthogonal reactions.
Potential Derivatization Strategies:
Azide (B81097) Functionalization: Through a nucleophilic aromatic substitution or, more commonly, a copper-catalyzed reaction on a boronic acid derivative, an azide group (-N₃) could be installed on the anisole (B1667542) ring. Azides are premier bio-orthogonal handles, reacting selectively with strained alkynes (like cyclooctynes) in copper-free click chemistry or with phosphines in the Staudinger ligation. wikipedia.orgnih.gov
Alkyne Functionalization: Using a Sonogashira coupling, a terminal alkyne can be attached to the benzene (B151609) ring in place of the bromine atom. This alkyne can then participate in the highly popular copper-catalyzed azide-alkyne cycloaddition (CuAAC) or strain-promoted azide-alkyne cycloaddition (SPAAC). nih.gov
Tetrazine Ligation: The bromo-group could be transformed via a multi-step synthesis into a strained alkene or alkyne (e.g., a norbornene derivative). These dienophiles react with extreme speed and selectivity with tetrazines, another key bio-orthogonal reaction pair. wikipedia.orgnih.gov
By serving as a stable and readily modifiable precursor, 1-bromo-4-methoxybenzene holds latent potential for the development of novel probes and labeling agents for chemical biology, enabling the visualization and study of biomolecules in their native environment. website-files.com
Q & A
Basic Questions
Q. What are the optimal synthetic routes for 1-Bromo-4-(trimethoxymethyl)benzene, and how do reaction conditions influence yield?
- Electrophilic Aromatic Substitution (EAS): Bromination of 4-(trimethoxymethyl)benzene using Br₂ in the presence of Lewis acids (e.g., FeBr₃ or AlCl₃) at 0–25°C in a non-polar solvent (e.g., CCl₄) is a primary method. The trimethoxymethyl group acts as an electron-donating substituent, directing bromine to the para position .
- Purification: Distillation or recrystallization from ethanol/water mixtures ensures high purity (>95%) .
- Yield Optimization: Excess Br₂ (1.2–1.5 equiv.) and slow addition mitigate di-bromination. Reaction monitoring via TLC (hexane:EtOAc = 9:1) is recommended .
Q. How can spectroscopic techniques confirm the structure and purity of this compound?
- ¹H NMR: A singlet at δ 3.8–4.0 ppm for the trimethoxymethyl group and aromatic protons as a doublet (J = 8.5 Hz) at δ 7.4–7.6 ppm confirm regioselectivity .
- ¹³C NMR: Peaks at δ 55–60 ppm (OCH₃), δ 70–75 ppm (C-Br), and δ 125–130 ppm (aromatic carbons) validate the structure .
- Mass Spectrometry: Molecular ion [M]⁺ at m/z 275 (C₁₀H₁₃BrO₃) and fragment ions (e.g., loss of Br, m/z 196) confirm molecular weight .
Advanced Research Questions
Q. What competing reaction pathways occur during the synthesis of this compound, and how can they be suppressed?
- Di-bromination: Excess Br₂ or prolonged reaction times promote para/meta di-substitution. Kinetic control (low temperature, 0–5°C) and stoichiometric Br₂ (1.1 equiv.) minimize this .
- Oxidative Degradation: The trimethoxymethyl group may oxidize under harsh conditions. Use of anhydrous FeBr₃ and inert atmosphere (N₂/Ar) stabilizes the substrate .
- By-product Analysis: GC-MS or HPLC identifies impurities (e.g., di-brominated analogs), guiding solvent adjustments (e.g., switching to CH₂Cl₂ for better selectivity) .
Q. How does the trimethoxymethyl group influence the reactivity of this compound in cross-coupling reactions?
- Electronic Effects: The electron-donating trimethoxymethyl group increases electron density at the para position, enhancing oxidative addition in Suzuki-Miyaura couplings with arylboronic acids. Pd(PPh₃)₄ or Pd(dppf)Cl₂ catalysts in THF/EtOH (3:1) at 80–90°C achieve >80% yield .
- Steric Hindrance: The bulky substituent may slow transmetallation. Ligand screening (e.g., SPhos, XPhos) improves reaction rates .
- Side Reactions: Homocoupling of boronic acids is suppressed by degassing solvents and using excess Na₂CO₃ (3 equiv.) .
Q. What mechanistic insights can be gained from kinetic studies of this compound in nucleophilic aromatic substitution (SNAr)?
- Rate-Limiting Step: Attack by nucleophiles (e.g., MeO⁻) on the brominated aromatic ring is rate-determining. Kinetic isotope effects (KIE) and Hammett plots (ρ = -3.2) confirm a concerted mechanism .
- Solvent Effects: Polar aprotic solvents (DMF, DMSO) stabilize the transition state, reducing activation energy by 15–20% compared to THF .
- Leaving Group Ability: Bromine’s moderate leaving group ability (vs. Cl or I) balances reactivity and stability, enabling selective functionalization .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
